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molecular formula C11H15N3O3 B8623399 4-Methyl-1-(6-nitropyridin-3-yl)piperidin-4-ol

4-Methyl-1-(6-nitropyridin-3-yl)piperidin-4-ol

Cat. No. B8623399
M. Wt: 237.25 g/mol
InChI Key: CDJFYVBLYLQXNG-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

4-Methylpiperidin-4-ol (2.72 g, 23.6 mmol), 5-bromo-2-nitropyridine (3.2 g, 15.8 mmol), and tetrabutylammonium iodide (72 mg, 195 umol) in DMSO (20 ml) was heated to 120° C. for 18 hr. After cooling to room temperature, the reaction mixture was then diluted with EtOAc and washed with water (3×20 mL). The organic phase was then concentrated and triturated with ether to give 4-methyl-1-(6-nitropyridin-3-yl)piperidin-4-ol as a yellow solid (2.55 g, 68.2%). (M+H)+=327.9 m/e.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:8])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[N:14][CH:15]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O.CCOC(C)=O>[CH3:1][C:2]1([OH:8])[CH2:7][CH2:6][N:5]([C:10]2[CH:15]=[N:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=2)[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
CC1(CCNCC1)O
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
72 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was then concentrated
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Name
Type
product
Smiles
CC1(CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 68.2%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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